REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([OH:14])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:15]=[C:16]1[O:20][C:18](=[O:19])[CH2:17]1>>[CH2:1]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([O:14][C:18](=[O:19])[CH2:17][C:16]([CH3:15])=[O:20])[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
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|
Quantity
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11.8 g
|
Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)N1CC(CCC1)O
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Name
|
|
Quantity
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5.6 g
|
Type
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reactant
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Smiles
|
C=C1CC(=O)O1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the reaction product was purified by silica gel column chromatography (eluent:chloroform:methanol=9:1 v/v)
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Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC(CCC1)OC(CC(=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.65 g | |
YIELD: PERCENTYIELD | 62.5% | |
YIELD: CALCULATEDPERCENTYIELD | 62.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |